2-(3-methylpiperidin-1-yl)-5-nitro-N-phenylpyrimidine-4,6-diamine
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Overview
Description
2-(3-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a nitro group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The nitro group is introduced through nitration reactions, often using nitric acid or other nitrating agents under controlled conditions . The final step involves the formation of the pyrimidine ring, which can be achieved through cyclization reactions involving appropriate precursors and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Cyclization: The formation of the pyrimidine ring involves cyclization reactions, which are crucial for the compound’s synthesis.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and sometimes heat.
Cyclization: Precursors like diamines or dicarbonyl compounds, catalysts, and controlled temperature conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the nitro group or modifications to the piperidine or pyrimidine rings.
Scientific Research Applications
2-(3-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, which are valuable in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The nitro group and the piperidine ring play crucial roles in binding to these targets, which can include enzymes or receptors involved in biological pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidinones and spiropiperidines share structural similarities with 2-(3-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE.
Pyrimidine Derivatives: Other pyrimidine-based compounds, such as those used in antiviral or anticancer therapies, also share similarities.
Uniqueness
What sets 2-(3-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE apart is its combination of a piperidine ring with a nitro group and a pyrimidine ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H20N6O2 |
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Molecular Weight |
328.37 g/mol |
IUPAC Name |
2-(3-methylpiperidin-1-yl)-5-nitro-4-N-phenylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H20N6O2/c1-11-6-5-9-21(10-11)16-19-14(17)13(22(23)24)15(20-16)18-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H3,17,18,19,20) |
InChI Key |
MLSUUQXTTVBSIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
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